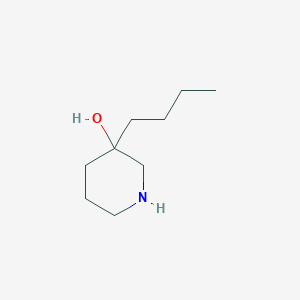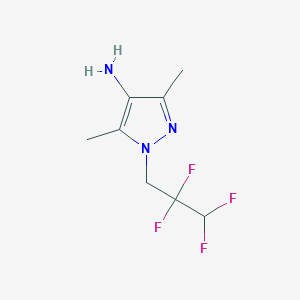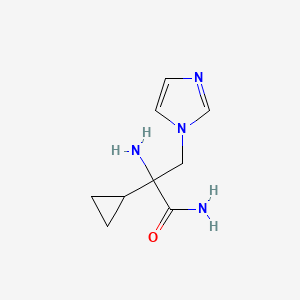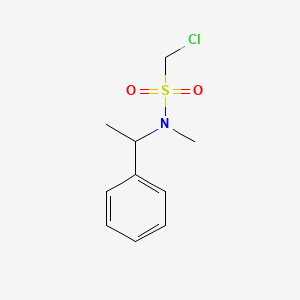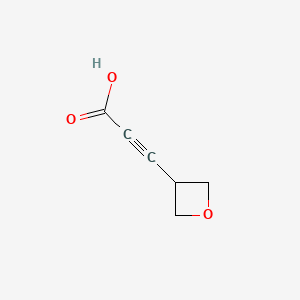
3-(Oxetan-3-yl)prop-2-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Oxetan-3-yl)prop-2-ynoic acid is an organic compound with the molecular formula C8H10O3 It features an oxetane ring, which is a four-membered cyclic ether, attached to a propiolic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxetanes is through the epoxide opening with trimethyloxosulfonium ylide . This method involves treating monosubstituted epoxides with dimethyloxosulfonium methylide, resulting in oxetanes in good yields. The oxetane ring can then be functionalized to introduce the propiolic acid group.
Industrial Production Methods
Industrial production methods for 3-(Oxetan-3-yl)prop-2-ynoic acid are not well-documented in the literature. the general approach would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Oxetan-3-yl)prop-2-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the triple bond in the propiolic acid moiety to a double or single bond.
Substitution: The oxetane ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alkenes or alkanes.
Scientific Research Applications
3-(Oxetan-3-yl)prop-2-ynoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Oxetan-3-yl)prop-2-ynoic acid involves its interaction with molecular targets and pathways in biological systems. The oxetane ring can act as a reactive site for binding to enzymes or receptors, while the propiolic acid moiety can participate in various chemical reactions. The specific pathways and targets depend on the context of its use, such as in drug design or biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Propiolic acid: A simpler acetylenic carboxylic acid with the formula HC2CO2H.
3-(Oxolan-3-yl)prop-2-ynoic acid: A compound with a similar structure but with an oxolane ring instead of an oxetane ring.
Uniqueness
3-(Oxetan-3-yl)prop-2-ynoic acid is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. The strained four-membered ring can undergo reactions that are not possible with larger ring systems, making it a valuable compound in synthetic chemistry and research applications.
Properties
Molecular Formula |
C6H6O3 |
|---|---|
Molecular Weight |
126.11 g/mol |
IUPAC Name |
3-(oxetan-3-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C6H6O3/c7-6(8)2-1-5-3-9-4-5/h5H,3-4H2,(H,7,8) |
InChI Key |
RUDLWMTYJMPCMY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C#CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (6S,7S)-7-(hydroxycarbamoyl)-6-(4-phenylpiperazine-1-carbonyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B13639460.png)
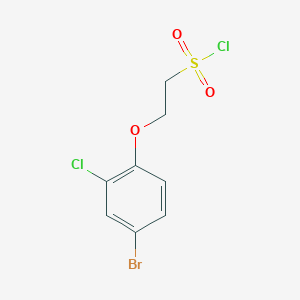
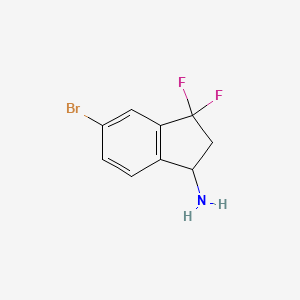
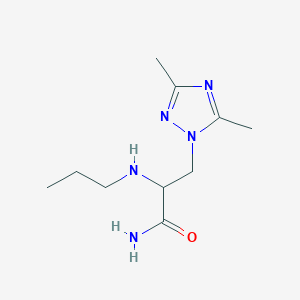
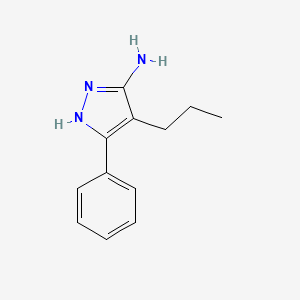
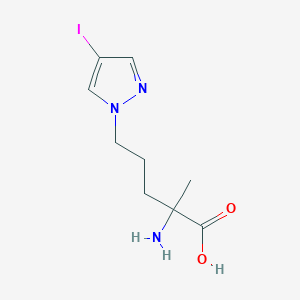
![6-[(2-Methylpiperidin-1-yl)sulfonyl]-n-(3,4,5-trimethoxyphenyl)quinolin-2-amine](/img/structure/B13639494.png)
